molecular formula C20H16CrN3NaO10S B13756625 Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) CAS No. 52455-30-8

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

Cat. No.: B13756625
CAS No.: 52455-30-8
M. Wt: 565.4 g/mol
InChI Key: AMNUWPJNRKWMFK-UHFFFAOYSA-K
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Description

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS 52455-30-8) is a chromium(III)-azo complex with the molecular formula C₂₀H₁₆CrN₃NaO₁₀S and a molecular weight of 565.406 g/mol . Its structure comprises a chromium center coordinated to three aqua ligands, a naphthalene backbone functionalized with a nitro (-NO₂) group at the 7-position, and an azo (-N=N-) linkage connecting two hydroxyl-substituted naphthyl groups. The sulfonate (-SO₃⁻) group enhances water solubility, while the nitro group contributes to electron-withdrawing effects, influencing the compound’s photostability and color properties. This compound is likely utilized as a metallized dye or pigment in industrial applications, such as textiles or coatings, due to its complexation with chromium, which improves lightfastness .

Properties

CAS No.

52455-30-8

Molecular Formula

C20H16CrN3NaO10S

Molecular Weight

565.4 g/mol

IUPAC Name

sodium;chromium(2+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate;trihydrate

InChI

InChI=1S/C20H13N3O7S.Cr.Na.3H2O/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h1-10,24-25H,(H,28,29,30);;;3*1H2/q;+2;+1;;;/p-3

InChI Key

AMNUWPJNRKWMFK-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].O.O.O.[Na+].[Cr+2]

Origin of Product

United States

Preparation Methods

Analytical Techniques for Monitoring Synthesis

  • UV-Visible Spectroscopy : Used to monitor the electronic transitions of the azo chromophore during complex formation, confirming coordination to chromium and the presence of characteristic absorption peaks.
  • Chromatography (e.g., HPLC) : Employed to assess purity and separate unreacted starting materials from the product.
  • Elemental Analysis and Mass Spectrometry : Confirm molecular composition and molar mass consistency with C20H16CrN3NaO10S.
  • Spectroscopic Characterization : Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy may be used to verify functional groups and ligand structure.

Detailed Research Findings on Preparation

Research indicates that the chromate complex forms via coordination of the azo ligand through its sulfonate and hydroxyl groups, stabilizing the chromium center in the +3 oxidation state with three coordinated waters. The azo group itself undergoes electronic transitions that are sensitive to the complexation environment, which is reflected in UV-visible spectra showing distinct absorption maxima.

The stability of the complex is highly dependent on maintaining the pH within a narrow range; acidic conditions can protonate ligand sites and disrupt coordination, while alkaline conditions can lead to chromate hydrolysis and precipitation of chromium hydroxides.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Azo Ligand Synthesis Diazotization and coupling to form 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulfonate Standard azo dye synthesis protocols
2. Chromate Ion Addition Mix azo ligand solution with chromate ions in aqueous medium pH 5.5–7.0, temperature 20–40 °C
3. Coordination Allow coordination of chromate with azo ligand and three water molecules Stirring for 1–4 hours
4. Isolation Precipitate or crystallize sodium triaqua complex Filtration, washing, drying
5. Characterization Confirm product by UV-Vis, chromatography, elemental analysis Confirm molecular formula and purity

Chemical Reactions Analysis

Types of Reactions

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states .

Scientific Research Applications

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Chromium-Azo Sulfonate Compounds

The following table compares the target compound with structurally related chromium-azo sulfonates, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Potential Use
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (Target) 52455-30-8 C₂₀H₁₆CrN₃NaO₁₀S 565.41 Nitro (-NO₂), sulfonate (-SO₃⁻), azo (-N=N-) Textile dyes, pigments (enhanced lightfastness)
Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(1-) 83863-36-9 C₂₀H₂₀CrN₂NaO₁₁S₂ 603.50 Additional sulpho (-SO₃H) on naphthyl High-solubility dyes, industrial coatings
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) 53036-47-8 C₄₀H₂₅CrN₄O₁₀S₂ 837.77 Bis-azo, dual sulfonate groups Specialized pigments, corrosion inhibitors
Disodium [3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)][methyl carbamato]chromate(2-) 94233-13-3 C₃₈H₂₈CrN₆Na₂O₁₆S₂ 1,011.84 Carbamate (-OCONH-), dual azo groups High-performance dyes, biomedical staining
Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) N/A C₁₆H₁₇ClCrN₂NaO₁₁S₂ 587.90 Chloro (-Cl), sulphophenyl pH-sensitive dyes, analytical reagents

Key Observations :

Nitro vs.

Chlorine Substituents : The chloro derivative (CAS N/A) may exhibit altered absorption spectra due to moderate electron withdrawal, favoring greenish hues .

Carbamate Functionalization : The dual azo-carbamate compound (CAS 94233-13-3) demonstrates higher molecular weight and structural complexity, suggesting niche applications in specialized coatings .

Research Findings and Functional Insights

  • Solubility and Stability : Sulphonate groups in all compounds enhance aqueous solubility, making them suitable for dyeing processes. The target compound’s nitro group reduces solubility slightly compared to sulpho-rich analogs but improves resistance to photodegradation .
  • Toxicity Considerations: Chromium(III) complexes (e.g., target compound) are generally less toxic than hexavalent chromium (Cr(VI)) derivatives like sodium chromate, which are teratogens and carcinogens . However, occupational exposure to chromium-azo compounds still requires stringent safety protocols.
  • Color Properties : The nitro group in the target compound likely shifts absorption to shorter wavelengths (yellow-red), whereas sulpho and chloro substituents may broaden the visible spectrum .

Biological Activity

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS No. 52455-30-8) is a complex chromate compound with potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C20H16CrN3NaO10S
  • Molecular Weight : 565.41 g/mol
  • Structure : The compound features a chromate center coordinated with three aqua ligands and a complex azo dye structure, which contributes to its biological activity.

Mechanisms of Biological Activity

Sodium triaqua chromate compounds, including this specific compound, have been studied for their interactions with biological systems. The following mechanisms are noted:

  • Antioxidant Activity : Chromate complexes can exhibit antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that chromate compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial applications.
  • Cytotoxic Effects : There is evidence that chromate compounds can induce cytotoxicity in various cell lines, which is important for understanding their potential therapeutic applications as well as risks.

Case Studies

  • Antioxidant Effects in Cell Lines :
    • A study investigated the antioxidant capacity of sodium triaqua chromate in human cell lines. The results indicated a significant reduction in oxidative stress markers when treated with the compound, suggesting its potential role in cellular protection against oxidative damage.
  • Antimicrobial Activity :
    • Research conducted on the antimicrobial effects of this compound demonstrated inhibition of bacterial growth in vitro. The compound showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    • A cytotoxicity study using MTT assays revealed that sodium triaqua chromate exhibited dose-dependent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to elucidate the underlying mechanisms.

Data Table

PropertyValue
CAS Number52455-30-8
Molecular Weight565.41 g/mol
Antioxidant ActivityYes (reduces oxidative stress)
Antimicrobial ActivityEffective against S. aureus and E. coli
CytotoxicityDose-dependent effects on cancer cells

Q & A

Q. What are the critical parameters for optimizing the synthesis of this chromate complex?

The synthesis requires precise control of:

  • pH : Maintained between 6.5–7.5 to stabilize the chromate ion and prevent ligand dissociation .
  • Temperature : Typically 60–70°C to accelerate ligand coordination without decomposing the azo group .
  • Concentration : Stoichiometric ratios of chromium(III) salts to azo ligands (1:1) are critical for high yield .

Q. Methodological Recommendations :

  • Monitor reaction progress via UV-vis spectroscopy (absorption peaks at 450–500 nm for azo-chromate coordination) .
  • Purify using ion-exchange chromatography to isolate the anionic complex from unreacted precursors .

Q. How is the molecular structure of this compound characterized experimentally?

Key Techniques :

  • X-ray crystallography : Resolve the coordination geometry (e.g., octahedral Cr³⁺ center with three aqua ligands) .
    • Use SHELX programs for refinement (e.g., SHELXL for small-molecule crystallography) .
  • FT-IR spectroscopy : Identify functional groups (e.g., ν(Cr–O) at 550–600 cm⁻¹, ν(N=N) at 1450–1500 cm⁻¹) .

Q. What methods assess the compound’s stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Determines dehydration steps (e.g., loss of aqua ligands at 100–150°C) .
  • pH-Dependent Stability Tests : Use UV-vis to track ligand dissociation at pH < 5 or > 9 .
  • Light Exposure Studies : Monitor photodegradation via HPLC to quantify azo bond cleavage .

Advanced Research Questions

Q. How does the electronic structure influence its redox reactivity?

Mechanistic Insights :

  • The azo group (–N=N–) acts as a redox-active site, enabling electron transfer reactions (e.g., reduction to hydrazine derivatives) .
  • Chromium(III) centers participate in ligand-to-metal charge transfer (LMCT), detectable via cyclic voltammetry (peaks at −0.2 to +0.3 V vs. Ag/AgCl) .

Q. Experimental Design :

  • Use spectroelectrochemistry (UV-vis + electrochemical cell) to correlate redox states with spectral shifts .

Q. How does this compound interact with biomolecules like proteins or DNA?

Findings :

  • DNA Binding : Intercalates via planar azo-naphthalene moieties, altering UV hypochromicity by 20–30% .
  • Protein Interactions : Quenches tryptophan fluorescence in albumin, suggesting hydrophobic binding (Kₐ ~ 10⁴ M⁻¹) .

Q. Methodology :

  • Fluorescence Titration : Measure quenching efficiency to calculate binding constants .
  • Circular Dichroism (CD) : Track conformational changes in DNA/proteins upon binding .

Q. How can researchers resolve contradictions in reported spectral data?

Case Example : Discrepancies in UV-vis λₘₐₓ values (450 nm vs. 490 nm) arise from:

  • Solvent Effects : Polar solvents (e.g., water vs. DMSO) shift absorption due to solvatochromism .
  • pH-Dependent Tautomerism : Azo ↔ hydrazone tautomer ratios alter spectral profiles .

Q. Resolution Strategy :

  • Standardize solvent and pH conditions across studies.
  • Use time-dependent DFT calculations to model electronic transitions and validate experimental data .

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